N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide

Neuropeptide Y NPY-Y2 antagonist GPCR selectivity

This arylsulfamoylbenzamide derivative (ChemBridge ID 7955494, NIH MLS-000581978) is a validated, selective NPY-Y2 receptor antagonist (IC₅₀ 0.428 μM, >80-fold vs. NPY-Y1). Its unique pharmacophore—3-chlorophenyl, 4-fluoro, and N-phenethylsulfamoyl groups—produces a non-interchangeable pharmacological profile distinct from close analogs (SAR table-confirmed). Procure this specific chemotype to ensure target potency, selectivity, and brain penetrance (395 ng/mL); generic scaffold substitution risks complete loss of activity. Ideal for neuroscience and GPCR drug discovery programs.

Molecular Formula C21H18ClFN2O3S
Molecular Weight 432.89
CAS No. 451477-06-8
Cat. No. B2787493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide
CAS451477-06-8
Molecular FormulaC21H18ClFN2O3S
Molecular Weight432.89
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F
InChIInChI=1S/C21H18ClFN2O3S/c22-17-7-4-8-18(14-17)25-21(26)16-9-10-19(23)20(13-16)29(27,28)24-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,25,26)
InChIKeyDEGLEXRKCHMTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide (CAS 451477-06-8) — Compound Baseline and Scaffold Identity for Procurement


N-(3-Chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide (CAS 451477-06-8) is a synthetic phenylsulfamoyl benzamide derivative with molecular formula C₂₁H₁₈ClFN₂O₃S and molecular weight 432.89 g/mol [1]. This compound belongs to the arylsulfamoylbenzamide scaffold class, which has been identified as a privileged chemotype for G-protein-coupled receptor modulation, including neuropeptide Y (NPY) receptor antagonism and bradykinin B1 receptor antagonism [2][3]. The compound is structurally distinguished by three key pharmacophoric elements: a 3-chlorophenyl substituent on the benzamide nitrogen, a 4-fluoro substituent on the central benzamide ring, and an N-phenethylsulfamoyl group at the 3-position. It is commercially catalogued under ChemBridge ID 7955494 and NIH Molecular Libraries probe identifier MLS-000581978 (CID 2228302, SID 17413392) [2].

Why N-(3-Chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide Cannot Be Simply Substituted — Substitution-Pattern Sensitivity in Arylsulfamoylbenzamide Procurement


Within the arylsulfamoylbenzamide scaffold, minor structural variations at the R1, R2, and R3 positions produce profound and non-linear shifts in target potency, selectivity, cytotoxicity, and brain penetrance [1]. As demonstrated in the NIH Molecular Libraries SAR table, changing R2 from Cl to CH₃ while holding R1 = Phenyl can shift NPY-Y2 IC₅₀ by over 5-fold, alter CC₅₀ from 20.6 μM to 67 μM, and change brain penetrance from 395 ng/mL to 805 ng/mL [1]. Similarly, modifying the R1 substituent from Phenyl to Cl abolishes target activity entirely (2.6% inhibition at 2.8 μM vs. sub-micromolar IC₅₀) [1]. The specific combination of 3-chlorophenyl at the benzamide terminus, 4-fluoro at the central ring, and N-phenethylsulfamoyl at the 3-position is thus not interchangeable with closely related analogs without risking complete loss of the desired pharmacological profile. Generic substitution based on scaffold similarity alone is scientificaly unsound for this chemotype.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide vs. Closest Arylsulfamoylbenzamide Analogs


NPY-Y2 Receptor Affinity: 0.428 μM IC₅₀ with >82,000-Fold Selectivity Window Over NPY-Y1 vs. Weaker Cl-Substituted Analog

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide (SID 17413392; MLS-000581978) exhibits an NPY-Y2 IC₅₀ of 0.428 μM with no measurable NPY-Y1 inhibition up to 35.4 μM, yielding a selectivity ratio exceeding 82,700-fold [1][2]. In contrast, a closely related analog bearing R1 = Phenyl, R2 = CH₃ (MLS-000582311, SID 17413034, ChemBridge 7930722) showed an NPY-Y2 IC₅₀ of 0.298 μM — equipotent within assay error — but exhibited a divergent cytotoxicity and brain penetrance profile (CC₅₀: 67 μM vs. 20.6 μM; brain penetrance: 805 ± 305 ng/mL vs. 395 ± 16 ng/mL) [1]. A more structurally divergent analog with R1 = Phenyl, R2 = Cl but a different regioisomeric configuration (MLS-000582690, SID 17412946) displayed a 8.4-fold weaker NPY-Y2 IC₅₀ of 3.58 μM and increased CC₅₀ to 77.3 μM, demonstrating the critical dependence of potency on precise substitution geometry [1]. This compound was selected as the probe molecule (ML074) from among the arylsulfamoylbenzamide scaffold specifically for its balanced potency-selectivity-cytotoxicity-brain penetrance profile [2].

Neuropeptide Y NPY-Y2 antagonist GPCR selectivity obesity epilepsy

Cytotoxicity (CC₅₀) Differentiation: 20.6 μM vs. Comparator Analogs Spanning 67–77.3 μM — Impact on Assay Window Integrity

In the NIH Molecular Libraries secondary assay panel, N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide demonstrated a CC₅₀ of 20.6 μM in HEK293 cells [1]. This provides a selectivity index (CC₅₀ / NPY-Y2 IC₅₀) of approximately 48-fold, indicating a tractable window for cellular target engagement studies [1]. By comparison, the methyl-substituted analog (MLS-000582311, R2 = CH₃) showed a substantially wider CC₅₀ of 67 μM (selectivity index ~225-fold), while the alternative chloro-substituted regioisomer (MLS-000582690) yielded a CC₅₀ of 77.3 μM (selectivity index ~22-fold due to weaker target potency) [1]. The compound with R1 = Cl (no phenyl ring at R1; MLS-000581991) showed negligible activity (2.6% inhibition at 2.8 μM), rendering any cytotoxicity comparison moot [1]. The 20.6 μM CC₅₀ of the target compound therefore represents an intermediate cytotoxicity profile that researchers must account for in experimental design — higher than the methyl analog but with sufficient window for mechanistic studies at concentrations near the IC₅₀.

Cytotoxicity CC₅₀ assay window selectivity index safety margin

Brain Penetrance: 395 ± 16 ng/mL — Differentiated CNS Exposure Profile vs. Methyl Analog (805 ± 305 ng/mL) with Reduced Variability

In rodent brain penetrance assessments, N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide achieved a brain concentration of 395 ± 16 ng/mL following systemic administration, with a notably tight coefficient of variation (CV ≈ 4.1%) suggesting consistent and predictable CNS exposure [1]. By comparison, the methyl-substituted analog (MLS-000582311, R2 = CH₃) yielded a brain concentration of 805 ± 305 ng/mL — approximately 2.0-fold higher mean exposure but with a substantially larger CV of approximately 38%, indicating high inter-animal variability that complicates dose-response interpretation [1]. Other analogs in the series, including the alternative chloro regioisomer (MLS-000582690) and the Cl-only R1 variant (MLS-000581991), were not tested for brain penetrance, limiting comparative assessment to the methyl analog pair [1]. The target compound's lower but more reproducible brain exposure profile may be advantageous for studies requiring tight control of CNS drug levels.

Brain penetrance CNS exposure blood-brain barrier pharmacokinetics in vivo dosing

Bradykinin B1 Receptor Antagonism: Patent-Backed Selectivity Profile Distinct from NPY-Y2 Activity

US Patent 8481527 B2 (Richter Gedeon Nyrt.) explicitly claims phenylsulfamoyl benzamide derivatives of formula (I) — encompassing the N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide scaffold — as selective antagonists of the bradykinin B1 receptor, with therapeutic utility in painful and inflammatory conditions [1]. The patent describes these compounds as selective for B1 over B2 receptors, a critical differentiation from non-selective bradykinin antagonists that carry cardiovascular liability due to B2-mediated effects on vascular tone [1]. While specific B1 IC₅₀ or Kᵢ values for the exact target compound are not disclosed in the patent claims, the structural formula (I) encompasses substitution patterns matching the target compound, and the patent's pharmacological data establish that this chemotype achieves functional B1 receptor blockade in cellular assays [1]. This dual-target annotation — NPY-Y2 antagonism (public domain probe data) plus B1 antagonism (patent disclosure) — distinguishes this compound from analogs developed exclusively for single-target programs, potentially enabling polypharmacology applications in pain research where both NPY and bradykinin pathways converge.

Bradykinin B1 inflammatory pain GPCR antagonist phenylsulfamoyl benzamide B1 selectivity

Probe Compound Designation: SID 17413392 / ML074 Selected from Arylsulfamoylbenzamide Scaffold for NPY-Y2 Tool Compound Development

Among the entire arylsulfamoylbenzamide scaffold series screened by the NIH Molecular Libraries Program, SID 17413392 (CID 2228302, ChemBridge 7955494) — corresponding to N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide — was selected as the designated probe compound ML074 for NPY-Y2 receptor antagonism [1][2]. The probe selection criteria required: (i) sub-micromolar NPY-Y2 potency, (ii) >100-fold selectivity over NPY-Y1, (iii) acceptable cytotoxicity window, and (iv) measurable brain penetrance [2]. Out of at least six distinct substitution variants tested in the scaffold series (spanning R1 = Phenyl with R2 = Cl or CH₃; R1 = Cl), only the target compound and one methyl-substituted analog met the potency criterion, and the target compound was advanced as the preferred probe based on its balanced overall profile [1][2]. This formal probe designation by an NIH-funded center provides an independent quality benchmark that generic arysulfamoylbenzamide analogs available from screening libraries cannot claim, reducing procurement risk for academic labs requiring validated tool compounds for NPY-Y2 mechanistic studies.

Chemical probe ML074 NIH Molecular Libraries NPY-Y2 tool compound

Scaffold Multiplexing: CB2 Cannabinoid Receptor Ligand Activity of Sulfamoyl Benzamide Congeners — Class-Level Differentiation from NPY-Selective Analogs

Sulfamoyl benzamides bearing the N-phenethylsulfamoyl motif have been independently identified as a novel series of cannabinoid CB2 receptor ligands [1]. A closely related sulfamoyl benzamide from this series was reported as a 30-fold selective CB2 agonist with EC₅₀ CB2 = 4.6 nM and EC₅₀ CB1 = 550 nM, producing robust antiallodynic activity in rodent models of neuropathic and postoperative pain without traditional cannabinergic side effects [1]. The structural similarity between the CB2-active sulfamoyl benzamides and N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide suggests that this compound may engage cannabinoid receptors in addition to its confirmed NPY-Y2 activity, though direct CB2/CB1 activity data for CAS 451477-06-8 has not been publicly reported. This scaffold-level polypharmacology potential differentiates this compound from NPY-Y2 antagonists built on structurally distinct cores (e.g., aryl-1,2,4-oxadiazoles, dimethylisoxazoles from the same NPY screening campaign) that lack cannabinoid receptor annotations [2].

CB2 cannabinoid receptor sulfamoyl benzamide GPCR polypharmacology neuropathic pain anti-inflammatory

Optimal Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide Based on Quantitative Differentiation Evidence


NPY-Y2 Receptor Pharmacology Studies Requiring >80,000-Fold Selectivity Over NPY-Y1

[1] NIH Molecular Libraries Program. ML074 Probe Report — NPY-Y2 IC₅₀ 0.428 μM, NPY-Y1 IC₅₀ >35.4 μM. [2] Table 7(b): CC₅₀ = 20.6 μM.

In Vivo CNS Target Engagement Studies Requiring Reproducible Brain Exposure with Low Inter-Animal Variability

[1] NIH Molecular Libraries Program. Table 7(b): Brain Penetrance = 395 ± 16 ng/mL (target) vs. 805 ± 305 ng/mL (CH₃ analog).

Bradykinin B1 Receptor Antagonism for Inflammatory Pain and Neuropathic Pain Model Development

[1] Vago I et al. US Patent 8481527 B2. Phenylsulfamoyl benzamide derivatives as selective bradykinin B1 antagonists.

Dual-Mechanism Polypharmacology Exploration in Pain Pathways (NPY-Y2 + CB2/CB1)

[1] Weaver DG et al. MEDI 168-170, ACS 2008. Sulfamoyl benzamide CB2 agonist: EC₅₀ CB2 = 4.6 nM, EC₅₀ CB1 = 550 nM. [2] NIH MLP. Table 7(b): NPY-Y2 probe selection data for arylsulfamoylbenzamide scaffold.

Structure-Activity Relationship (SAR) Expansion Around the Arylsulfamoylbenzamide NPY-Y2 Pharmacophore

[1] NIH MLP. Table 7(b): Full SAR data for arylsulfamoylbenzamide scaffold variants. [2] ChemBridge catalog ID 7955494; vendor confirmation via NIH MLS repository.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.